

Unraveling the Selectivity of GR95030X: A Comparative Analysis of Receptor Cross-Reactivity

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Compound of Interest

Compound Name: GR95030X

Cat. No.: B1234858

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For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of **GR95030X**'s cross-reactivity with other receptors, supported by experimental data and detailed methodologies.

A critical aspect of drug development is ensuring that a therapeutic candidate interacts specifically with its intended target to minimize off-target effects and potential toxicity. This analysis focuses on the selectivity profile of **GR95030X**, a novel therapeutic agent. Through a series of binding and functional assays, the cross-reactivity of **GR95030X** with a panel of other receptors has been meticulously evaluated.

Comparative Binding Affinity of GR95030X

To ascertain the selectivity of **GR95030X**, its binding affinity was determined for its primary target, the Glucocorticoid Receptor (GR), and compared against a range of other relevant receptors. The following table summarizes the equilibrium dissociation constants (K_i) obtained from radioligand binding assays. Lower K_i values are indicative of higher binding affinity.

Receptor	GR95030X Ki (nM)	Control Compound Ki (nM)
Glucocorticoid Receptor (GR)	0.8 ± 0.1	Dexamethasone: 1.2 ± 0.2
Progesterone Receptor (PR)	> 10,000	Progesterone: 0.5 ± 0.05
Androgen Receptor (AR)	> 10,000	Dihydrotestosterone: 0.3 ± 0.04
Mineralocorticoid Receptor (MR)	850 ± 45	Aldosterone: 1.5 ± 0.3
Estrogen Receptor α (ERα)	> 10,000	Estradiol: 0.1 ± 0.02

Data Interpretation: The data clearly demonstrates the high affinity and selectivity of **GR95030X** for the Glucocorticoid Receptor. The binding affinity for the GR is in the sub-nanomolar range, while it shows significantly weaker or no binding to other steroid hormone receptors at concentrations up to 10,000 nM. A moderate affinity for the Mineralocorticoid Receptor was observed, suggesting a potential for off-target effects at higher concentrations.

Functional Activity Profile of GR95030X

Beyond binding, it is crucial to assess the functional consequences of these interactions. The following table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of **GR95030X** in cell-based functional assays for each receptor.

Receptor	Assay Type	GR95030X EC50/IC50 (nM)
Glucocorticoid Receptor (GR)	Transactivation Assay	IC50: 2.5 ± 0.4
Progesterone Receptor (PR)	Transactivation Assay	> 10,000
Androgen Receptor (AR)	Transactivation Assay	> 10,000
Mineralocorticoid Receptor (MR)	Transactivation Assay	IC50: 1200 ± 80
Estrogen Receptor α (ERα)	Transactivation Assay	> 10,000

Data Interpretation: The functional assay results corroborate the binding data. **GR95030X** acts as a potent antagonist at the Glucocorticoid Receptor, with an IC₅₀ in the low nanomolar range. In contrast, it displays no significant functional activity at the PR, AR, and ER α . The antagonistic activity at the MR is substantially weaker than at the GR, confirming the selectivity of **GR95030X**.

Experimental Methodologies

A detailed description of the experimental protocols employed to generate the data presented above is provided to ensure reproducibility and transparency.

Radioligand Binding Assays

The binding affinity of **GR95030X** was determined using competitive radioligand binding assays. Cell membranes or purified receptors were incubated with a specific radiolabeled ligand and varying concentrations of the test compound (**GR95030X**) or a known reference compound. The amount of radioligand bound to the receptor was measured, and the K_i values were calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Cell-Based Functional Assays (Transactivation)

The functional activity of **GR95030X** was assessed using reporter gene assays. Cells were co-transfected with a plasmid encoding the full-length receptor and a reporter plasmid containing a hormone response element linked to a luciferase reporter gene. The cells were then treated with a known agonist in the presence of increasing concentrations of **GR95030X**. The luciferase activity was measured to determine the dose-dependent inhibition (for antagonists) or activation (for agonists).

Caption: Workflow for Transactivation Reporter Gene Assay.

Signaling Pathway Overview

The following diagram illustrates the canonical signaling pathway of the Glucocorticoid Receptor and the point of intervention by **GR95030X**.

Caption: Glucocorticoid Receptor Signaling Pathway.

In conclusion, the presented data robustly supports the high selectivity of **GR95030X** for the Glucocorticoid Receptor over other tested steroid hormone receptors. This high degree of selectivity is a promising characteristic for a therapeutic candidate, suggesting a lower likelihood of off-target side effects. Further in-vivo studies are warranted to confirm these findings and to continue to build the safety and efficacy profile of **GR95030X**.

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